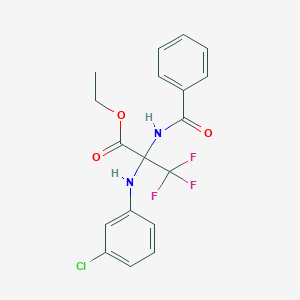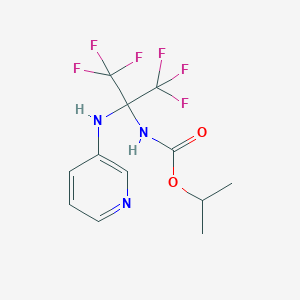![molecular formula C19H22F3N5O5S B396253 ETHYL 2-({4-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}AMINO)-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE](/img/structure/B396253.png)
ETHYL 2-({4-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}AMINO)-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-acetyl-2-[(4-{[(2,6-dimethylpyrimidin-4-yl)amino]sulfonyl}phenyl)amino]-3,3,3-trifluoroalaninate is a complex organic compound that features a trifluoroalaninate backbone with various functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({4-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}AMINO)-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE typically involves multiple steps. The starting materials often include 2,6-dimethylpyrimidine and sulfonyl chloride derivatives. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-acetyl-2-[(4-{[(2,6-dimethylpyrimidin-4-yl)amino]sulfonyl}phenyl)amino]-3,3,3-trifluoroalaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The trifluoroalaninate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Ethyl N-acetyl-2-[(4-{[(2,6-dimethylpyrimidin-4-yl)amino]sulfonyl}phenyl)amino]-3,3,3-trifluoroalaninate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of ETHYL 2-({4-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}AMINO)-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the context in which the compound is used, such as its role in drug development or biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other trifluoroalaninate derivatives and sulfonyl-substituted pyrimidines. These compounds share structural similarities but may differ in their functional groups or overall molecular architecture.
Uniqueness
Ethyl N-acetyl-2-[(4-{[(2,6-dimethylpyrimidin-4-yl)amino]sulfonyl}phenyl)amino]-3,3,3-trifluoroalaninate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C19H22F3N5O5S |
|---|---|
Peso molecular |
489.5g/mol |
Nombre IUPAC |
ethyl 2-acetamido-2-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]anilino]-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C19H22F3N5O5S/c1-5-32-17(29)18(19(20,21)22,25-13(4)28)26-14-6-8-15(9-7-14)33(30,31)27-16-10-11(2)23-12(3)24-16/h6-10,26H,5H2,1-4H3,(H,25,28)(H,23,24,27) |
Clave InChI |
DDXCBQQMWCQTKJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=NC(=C2)C)C)NC(=O)C |
SMILES canónico |
CCOC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=NC(=C2)C)C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3,3,3-trifluoro-2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-(propionylamino)propanoate](/img/structure/B396173.png)
![2-phenyl-N-[2,2,2-trifluoro-1-[2-(2-methylphenyl)hydrazino]-1-(trifluoromethyl)ethyl]acetamide](/img/structure/B396174.png)
![Methyl 2-chloro-2-{4-[({[(1-chloropropylidene)amino]oxy}carbonyl)(methyl)amino]phenyl}-3,3,3-trifluoropropanoate](/img/structure/B396176.png)
![2-methyl-N-{[(2-pyridinylamino)carbonyl]oxy}propanimidoyl chloride](/img/structure/B396178.png)
![ETHYL 2-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-PENTANAMIDOPROPANOATE](/img/structure/B396180.png)

![N-{[(5-fluoro-2-methylanilino)carbonyl]oxy}-2-methylpropanimidoyl chloride](/img/structure/B396183.png)
![ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-(4-{[(NAPHTHALEN-2-YL)CARBAMOYL]AMINO}PHENYL)PROPANOATE](/img/structure/B396185.png)
![N-[2,2,2-trifluoro-1-[(5-methylpyridin-2-yl)amino]-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B396187.png)
![Ethyl 3,3,3-trifluoro-2-[(3-methylbutanoyl)amino]-2-{2-[(4-methylphenyl)sulfonyl]hydrazino}propanoate](/img/structure/B396188.png)
![N-(4-bromophenyl)-N'-[1-ethoxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B396189.png)
![ETHYL 3,3,3-TRIFLUORO-2-{[(2-FLUOROPHENYL)CARBAMOYL]AMINO}-2-METHOXYPROPANOATE](/img/structure/B396190.png)

